3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester
Description
Properties
IUPAC Name |
cyclohex-3-en-1-ylmethyl cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-3,5,12-13H,4,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPFRSQDAFMEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)COC(=O)C2CCC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027493 | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a sweet odor; [Reference #1] | |
| Record name | 3-Cyclohexenylmethyl 3-cyclohexenecarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.001 [mmHg] | |
| Record name | 3-Cyclohexenylmethyl 3-cyclohexenecarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3229 | |
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CAS No. |
2611-00-9 | |
| Record name | 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-00-9 | |
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| Record name | 3-Cyclohexenylmethyl 3-cyclohexenecarboxylate | |
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| Record name | 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester | |
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| Record name | 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester | |
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| Record name | Cyclohex-3-enylmethyl cyclohex-3-enecarboxylate | |
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| Record name | 3-CYCLOHEXENYLMETHYL 3-CYCLOHEXENECARBOXYLATE | |
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| Record name | 3-CYCLOHEXENYLMETHYL 3-CYCLOHEXENECARBOXYLATE | |
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Biological Activity
3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester (CAS Number: 2611-00-9) is a compound with notable biological activity, particularly in the fields of toxicology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, safety assessments, and potential applications.
- Molecular Formula : C14H20O2
- Molecular Weight : 220.312 g/mol
- LogP : 4.06 (indicating moderate lipophilicity)
- Chemical Structure : The compound consists of a cyclohexene ring structure with a carboxylic acid group and an ester functional group.
Toxicological Profile
- Genotoxicity : Studies indicate that this compound is not expected to be genotoxic. In vitro chromosome aberration assays showed no statistically significant increases in chromosomal aberrations in human peripheral blood lymphocytes treated with the compound .
- Repeated Dose Toxicity : The compound's exposure levels are below the threshold of toxicological concern (TTC), suggesting low risk for repeated dose toxicity . No significant repeated dose toxicity data were available, but it was assessed as a Cramer Class I material, indicating low toxicity potential.
- Skin Sensitization and Irritation : Mild irritant effects were noted in ocular exposure studies on rabbits, but no severe reactions were observed .
- Acute Toxicity : In lethal-dose feeding studies on rats, the compound caused somnolence, indicating potential neurotoxic effects at high doses .
Pharmacological Potential
Research has explored the use of 3-cyclohexene derivatives as plasticizers and modifiers in various applications, hinting at their utility in material science and possibly medicinal chemistry . Their effectiveness in modifying physical properties suggests potential roles in drug formulation and delivery systems.
Safety Assessments
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated multiple endpoints including reproductive toxicity and local respiratory toxicity. The results support the safe use of this compound under specified conditions .
Applications in Synthesis
The compound has been utilized as a synthetic intermediate in organic chemistry due to its unique structural features. Methods for its analysis include reverse phase high-performance liquid chromatography (HPLC), which is effective for isolating impurities and assessing pharmacokinetics .
Summary Table of Biological Activities
| Biological Activity | Findings |
|---|---|
| Genotoxicity | Not genotoxic; no significant chromosomal aberrations |
| Repeated Dose Toxicity | Below TTC levels; low toxicity potential |
| Skin Sensitization | Mild irritant; no severe reactions observed |
| Acute Toxicity | Causes somnolence at high doses |
| Applications | Used in synthesis; potential role in drug formulation |
Scientific Research Applications
Chromatographic Applications
One of the primary applications of 3-cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester is in chromatography. It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC).
Methodology
- The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid.
- For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.
- This method allows for the purification and isolation of the compound from complex mixtures, making it valuable for both analytical and preparative purposes.
Case Study
In a study utilizing the Newcrom R1 HPLC column, researchers successfully isolated impurities from samples containing this ester, demonstrating its utility in pharmacokinetic studies where precise quantification is critical .
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Esterification Reactions: It can be used to synthesize various esters by reacting with different alcohols.
- Functional Group Transformations: The carboxylic acid moiety can be converted into other functional groups, facilitating the development of novel compounds for pharmaceutical applications.
Research Example
A notable application was reported in the context of mutational biosynthesis where 3-cyclohexene-1-carboxylic acid was utilized to produce a FK506 analogue through feeding cultures of Streptomyces sp. This highlights its role as a building block for biologically active compounds .
Biological Applications
While specific biological applications are still under investigation, preliminary studies suggest potential roles in drug development and metabolic engineering:
- Pharmacological Studies: The compound's derivatives may exhibit interesting biological activities that warrant further exploration.
- Metabolic Pathways: Understanding how this compound interacts within biological systems could lead to novel therapeutic agents.
Environmental Applications
Given its chemical properties, there is potential for exploring its role in environmental chemistry:
- Contaminant Analysis: Its detection and quantification in environmental samples could provide insights into pollution sources and degradation pathways.
Summary Table of Applications
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester
- CAS Registry Number : 2611-00-9
- Molecular Formula : C₁₄H₂₀O₂
- Molecular Weight : 224.30 g/mol (calculated)
- Structure : Composed of two cyclohexene moieties, where one acts as the carboxylic acid backbone, and the other is linked via a methyl ester group.
Key Characteristics :
- The bulky cyclohexenylmethyl ester group imparts higher lipophilicity compared to simpler esters, influencing solubility and volatility .
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 2611-00-9 | C₁₄H₂₀O₂ | 224.30 | Cyclohexenylmethyl ester |
| 3-Cyclohexene-1-carboxylic acid, methyl ester | 6493-77-2 | C₈H₁₂O₂ | 140.18 | Methyl ester |
| 2-Ethylhexyl cyclohexenecarboxylate | 63302-64-7 | C₁₅H₂₆O₂ | 238.37 | Branched 2-ethylhexyl ester |
| Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate | 23733-88-2 | C₁₀H₁₆O₂ | 168.24 | 1,4-Dimethyl substitution on the ring |
| 3-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester | 540734-22-3 | C₁₁H₁₈O₂ | 182.26 | 2,6,6-Trimethyl substitution |
| 3-Cyclohexene-1-carboxylic acid, 6-methyl-,(6-methyl-3-cyclohexen-1-yl)methyl ester | 101271-54-9 | C₁₆H₂₄O₂ | 248.36 | 6-Methyl substitution on both rings |
Key Observations :
Physicochemical Properties
| Property | Target Compound | Methyl Ester (6493-77-2) | 2-Ethylhexyl Ester (63302-64-7) |
|---|---|---|---|
| Molecular Weight | 224.30 | 140.18 | 238.37 |
| logP (Predicted) | ~3.5 | ~1.8 | ~5.2 |
| Water Solubility | Low | Moderate | Very low |
| Volatility | Low | High | Very low |
Insights :
Toxicity and Environmental Behavior
- Read-Across Analysis: Analog 540734-22-3 (2,6,6-trimethyl substitution) is used to predict skin sensitization for structurally similar esters, indicating shared toxicophores in monocyclic unsaturated esters .
- Persistence : Bulky esters like the target compound may resist microbial degradation compared to simpler analogs, increasing environmental persistence .
Preparation Methods
Esterification of 3-Cyclohexene-1-carboxylic acid
The most straightforward approach involves esterification of 3-cyclohexene-1-carboxylic acid with the corresponding alcohol (3-cyclohexen-1-ylmethanol) under acidic or catalytic conditions. This classical approach yields the desired ester but requires purification to remove unreacted acid and byproducts.
Bromination-Dehydrobromination Route to Cyclohexadienes
A common synthetic method for cyclohexadiene derivatives involves bromination of cyclohexene followed by dehydrobromination. However, this method is more relevant for producing cyclohexadienes rather than esters directly. The process requires low temperatures (-5 to 0 °C) during bromination to minimize side reactions. Dehydrobromination is typically carried out at 110-115 °C using bases like sodium methoxide, but this can lead to complex mixtures when applied to substituted cyclohexadienes.
Enzymatic Resolution and Chemoenzymatic Synthesis
A highly selective and efficient method for obtaining enantiomerically enriched 3-cyclohexene-1-carboxylic acid esters involves enzymatic hydrolysis of racemic methyl or ethyl 3-cyclohexene-1-carboxylates. Enzymes such as pig liver esterase (PLE), horse liver esterase (HLE), and others have been used to hydrolyze one enantiomer preferentially, yielding optically active acids and esters.
- For example, racemic methyl 3-cyclohexene-1-carboxylate was enzymatically resolved to yield the (S)-3-cyclohexene-1-carboxylic acid with high enantiomeric excess.
- This chemoenzymatic approach allows for the preparation of enantiomerically pure esters by subsequent esterification of the resolved acid with 3-cyclohexen-1-ylmethanol or other alcohols.
Industrial and Laboratory-Scale Preparation Processes
Use of Mixed Solvents for Salt Formation and Purification
A patented process describes the production of optically active 3-cyclohexene-1-carboxylic acid derivatives by reacting 3-cyclohexene-1-carboxylic acid with (R)-α-phenylethylamine in mixed solvents such as aqueous acetone or aqueous ethyl acetate. This reaction forms the (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid, which can be recrystallized to high purity.
Thermal and Chemical Stability Considerations
- Prolonged heating above 170 °C during synthesis is undesirable due to risks of dimerization, polymerization, and isomerization.
- Lewis acids and strong bases should be avoided as they promote polymerization and isomerization.
- Exposure to atmospheric oxygen can cause oxidation and dehydrogenation, thus inert atmosphere conditions are preferred during synthesis.
Summary Table of Preparation Methods
Research Findings and Notes
- The purity and isomeric composition of cyclohexene derivatives are critical and often overlooked in earlier literature; modern methods emphasize rigorous characterization and control of reaction conditions.
- Enzymatic resolution techniques have been shown to provide enantiomerically enriched acids and esters, which are valuable for further synthetic applications in pharmaceuticals and natural product synthesis.
- The patented industrial process highlights the importance of solvent choice and recycling of stereoisomers to improve cost-effectiveness and environmental impact.
Q & A
Q. What are the common synthetic routes for preparing 3-cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester?
The compound is synthesized via esterification of 3-cyclohexene-1-carboxylic acid with a cyclohexenylmethyl group. A key intermediate involves allylic amination of tert-butyl 3-cyclohexene-1-carboxylate using bis(IV-p-toluenesulfonyl)sulfodiimide, which introduces the amine moiety critical for downstream functionalization. Bulky ester groups (e.g., isobutyl) are employed to control positional selectivity during amination, favoring the 5-position over the 2-position due to steric hindrance . Yield optimization typically requires stepwise purification and characterization via mass spectrometry (M+ —60 peaks) .
Q. How is structural characterization performed for this compound and its intermediates?
Structural elucidation relies on mass spectrometry (MS) for molecular ion identification and gas chromatography–quadrupole mass spectrometry (GC-qMSD) for purity assessment. For example, allylic amination intermediates are analyzed using M+ —60 peaks in MS to confirm regioselectivity . Computational tools (e.g., PubChem’s InChIKey and SMILES) validate stereochemical configurations and hydrogen bonding potential .
Q. What are the primary chemical reactions involving this compound?
The compound undergoes:
- Esterification : Reacts with alcohols to form derivatives like 2-ethylhexyl esters, used in coatings .
- Hydrogenation : Reduces the cyclohexene ring to cyclohexane derivatives under catalytic hydrogenation .
- Oxidation : Forms dicarboxylic acids using strong oxidants like KMnO₄ .
- Electrochemical cleavage : N-acyl substituents lower reduction potentials by 0.3 V, enabling selective bond cleavage in allylic p-toluenesulfonamides .
Advanced Research Questions
Q. How can positional selectivity in allylic amination be controlled during synthesis?
Steric effects dominate selectivity. Bulky esters (e.g., tert-butyl) disfavor amination at the 2-position, directing reactions to the 5-position. For example, N,N-dicyclohexylamine derivatives achieve >90% selectivity for the 5-position, while smaller substituents (e.g., N-alkyl) show mixed outcomes . Computational modeling of transition states (e.g., using DFT) can predict steric and electronic influences .
Q. What methodologies address contradictions in electrochemical behavior of allylic derivatives?
Cyclic voltammetry reveals that N-acyl groups reduce the reduction potential of allylic p-toluenesulfonamides by 0.3 V compared to N-alkyl groups. This discrepancy arises from electron-withdrawing effects stabilizing the radical anion intermediate. Researchers must calibrate electrochemical conditions (e.g., solvent, scan rate) to isolate specific redox pathways .
Q. How does the compound’s structure influence its reactivity in industrial applications?
The cyclohexene ring’s unsaturation and ester group enhance reactivity in polymer coatings (e.g., 2-ethylhexyl ester derivatives). However, sensitivity to oxidation necessitates inert atmospheres during processing. Comparative studies with analogs (e.g., 6-methylcyclohexene-1-carboxylic acid) show that methyl substituents alter electron density and steric accessibility, impacting reaction rates .
Safety and Regulatory Considerations
- Toxicity : The compound exhibits mild irritancy (rabbit eye tests) and somnolence in lethal-dose rat studies .
- Regulatory Status : Listed in the EPA’s Endocrine Disruptor Screening Program, requiring evaluation for hormonal activity .
Methodological Recommendations
- Stereochemical Analysis : Use chiral GC or NMR with shift reagents to resolve racemic mixtures.
- Scale-Up : Optimize inert reaction conditions (e.g., N₂ atmosphere) to prevent oxidation during esterification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
